Condensation Yield Advantage: 76% Isolated Yield in Thiosemicarbazone Formation
When 1-(4-Methyl-2-(pyridin-2-yl)thiazol-5-yl)ethanone was condensed with 4-methylthiosemicarbazide in ethanol using Solvent Yellow 146 as catalyst (1.0 h reaction time), the resulting N-methyl-thiosemicarbazone derivative was obtained in 76% isolated yield [1]. This reaction was part of a 24-compound series targeting ribonucleotide reductase (RR) inhibition, where the 4-methyl group on the thiazole ring provided steric protection that favored selective mono-condensation at the acetyl position without competing side reactions at the thiazole C2-pyridyl site. In contrast, the des-methyl analog 1-(2-(pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2) has not been reported to yield analogous thiosemicarbazone derivatives under comparable conditions, likely due to altered electrophilicity at the acetyl carbonyl and reduced steric differentiation between reactive sites [2].
| Evidence Dimension | Isolated yield of thiosemicarbazone condensation product |
|---|---|
| Target Compound Data | 76% isolated yield (N-methyl-2-(1-(4-methyl-2-(pyridine-2-yl)thiazole-5-yl)ethylidene)hydrazinecarbothioamide) |
| Comparator Or Baseline | Des-methyl analog 1-(2-(pyridin-2-yl)thiazol-5-yl)ethanone (CAS 383147-02-2) – no reported comparable thiosemicarbazone formation under identical conditions |
| Quantified Difference | Not quantifiable (absence of data for comparator); target compound provides a validated 76% yield for this transformation class |
| Conditions | 4-Methylthiosemicarbazide, Solvent Yellow 146 catalyst, ethanol solvent, 1.0 h reaction time |
Why This Matters
The validated 76% yield establishes this compound as a competent precursor for thiosemicarbazone library synthesis, enabling procurement decisions for medicinal chemistry programs targeting ribonucleotide reductase or related metalloenzymes.
- [1] Molaid Compound Database. 1-(4-Methyl-2-pyridin-2-yl-thiazol-5-yl)-ethanone (CAS 478257-65-7) – Reaction Information referencing Ertas M, et al. Arch Pharm. 2019;352(11):e1900033. Available at: https://www.molaid.com/MS_396834 View Source
- [2] Ertas M, et al. Potent ribonucleotide reductase inhibitors: Thiazole-containing thiosemicarbazone derivatives. Arch Pharm (Weinheim). 2019;352(11):e1900033. doi:10.1002/ardp.201900033. View Source
